Cas no 847744-11-0 ((4-fluorophenyl)methyl(pentyl)amine)

(4-Fluorophenyl)methyl(pentyl)amine is a fluorinated amine derivative characterized by its phenyl and pentyl substituents, offering a balance of lipophilicity and electronic effects due to the fluorine atom. The compound’s structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where the fluorine moiety can enhance metabolic stability or modulate binding affinity. Its pentyl chain may contribute to improved solubility in organic matrices, while the methyl group on the nitrogen allows for further functionalization. This amine is suitable for applications requiring selective fluorination, such as the development of bioactive molecules or specialty chemicals. Proper handling under inert conditions is recommended due to its reactive amine functionality.
(4-fluorophenyl)methyl(pentyl)amine structure
847744-11-0 structure
Product Name:(4-fluorophenyl)methyl(pentyl)amine
CAS No:847744-11-0
MF:C12H18FN
MW:195.276426792145
CID:1826451
PubChem ID:4716668
Update Time:2025-11-06

(4-fluorophenyl)methyl(pentyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Fluorobenzyl)-1-pentanamine
    • G36408
    • CS-0224293
    • N-(4-fluorobenzyl)-N-pentylamine
    • 4-Fluoro-N-n-pentylbenzylamine
    • [(4-fluorophenyl)methyl](pentyl)amine
    • N-[(4-fluorophenyl)methyl]pentan-1-amine
    • Z56175279
    • AKOS000231844
    • EN300-11871
    • N-(4-FLUOROBENZYL)PENTAN-1-AMINE
    • MFCD04574604
    • 847744-11-0
    • (4-fluorophenyl)methyl(pentyl)amine
    • MDL: MFCD04574604
    • Inchi: 1S/C12H18FN/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h5-8,14H,2-4,9-10H2,1H3
    • InChI Key: XVCVNVRAIYQXBP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNCCCCC

Computed Properties

  • Exact Mass: 195.142327740g/mol
  • Monoisotopic Mass: 195.142327740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 256.6±15.0 °C at 760 mmHg
  • Flash Point: 109.0±20.4 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(4-fluorophenyl)methyl(pentyl)amine Security Information

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(4-fluorophenyl)methyl(pentyl)amine Suppliers

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(CAS:847744-11-0)(4-fluorophenyl)methyl(pentyl)amine
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:52
Price ($):586
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Additional information on (4-fluorophenyl)methyl(pentyl)amine

Comprehensive Analysis of (4-fluorophenyl)methyl(pentyl)amine (CAS No. 847744-11-0): Properties, Applications, and Research Insights

The compound (4-fluorophenyl)methyl(pentyl)amine (CAS No. 847744-11-0) is a fluorinated amine derivative that has garnered significant attention in pharmaceutical and chemical research. With its unique structural features, including a 4-fluorophenyl group and a pentylamine side chain, this molecule exhibits intriguing physicochemical properties. Researchers are particularly interested in its potential as a building block for bioactive molecules, given the prevalence of fluorinated compounds in modern drug discovery.

In recent years, the scientific community has shown growing interest in fluorinated organic compounds, driven by their enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs. The 4-fluorophenyl moiety in (4-fluorophenyl)methyl(pentyl)amine contributes to these desirable characteristics, making it a valuable intermediate for developing central nervous system (CNS) targeting agents. This aligns with current trends in neuroscience research, where fluorinated compounds are increasingly explored for their potential in addressing neurological conditions.

The synthesis and characterization of 847744-11-0 have been subjects of multiple studies, particularly focusing on its structure-activity relationships. Analytical techniques such as NMR spectroscopy and mass spectrometry have confirmed its molecular structure, while computational chemistry approaches have predicted its pharmacokinetic properties. These investigations are crucial for understanding how subtle modifications to the pentylamine chain or fluorophenyl group might influence biological activity.

From a synthetic chemistry perspective, (4-fluorophenyl)methyl(pentyl)amine serves as an important intermediate in the preparation of more complex fluorinated pharmaceuticals. Its applications extend to materials science as well, where fluorinated amines are valued for their ability to modify surface properties. The compound's lipophilicity, influenced by both the fluorine atom and alkyl chain, makes it particularly interesting for studies on membrane interactions and drug delivery systems.

Recent patent literature reveals growing commercial interest in 847744-11-0 and related fluorinated amines. Pharmaceutical companies are actively investigating such compounds for their potential in developing new therapeutic agents, especially in areas like neurodegenerative disease research and pain management. The compound's structural versatility allows for diverse modifications, enabling medicinal chemists to fine-tune properties like blood-brain barrier permeability and target binding affinity.

Quality control and analytical method development for (4-fluorophenyl)methyl(pentyl)amine represent another active research area. Advanced techniques such as HPLC-MS and chiral separation methods are being optimized to ensure the compound's purity and proper characterization. These developments are particularly important given the increasing regulatory requirements for fluorinated drug intermediates in the pharmaceutical industry.

Environmental and safety considerations regarding fluorinated organic compounds have also influenced research directions. While 847744-11-0 itself is not classified as hazardous, scientists are investigating the biodegradation pathways of such compounds to address broader concerns about persistent organic pollutants. This reflects the chemical industry's growing commitment to green chemistry principles and sustainable synthesis methods.

The future research landscape for (4-fluorophenyl)methyl(pentyl)amine appears promising, with potential applications extending beyond pharmaceuticals. Areas like advanced materials, catalysis, and chemical biology may benefit from further exploration of this compound's properties. As synthetic methodologies continue to advance, particularly in C-F bond formation techniques, we can expect to see expanded utilization of this versatile building block in diverse scientific disciplines.

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Amadis Chemical Company Limited
(CAS:847744-11-0)(4-fluorophenyl)methyl(pentyl)amine
A1234087
Purity:99%
Quantity:5g
Price ($):586
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